N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Description

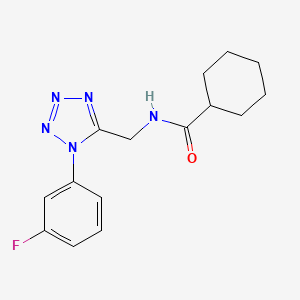

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a synthetic compound characterized by a cyclohexanecarboxamide backbone linked to a 3-fluorophenyl-substituted 1H-tetrazole moiety. The tetrazole ring (1H-tautomer) provides hydrogen-bonding capacity and metabolic stability, while the 3-fluorophenyl group enhances electronic interactions. The cyclohexane moiety contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and solubility.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-12-7-4-8-13(9-12)21-14(18-19-20-21)10-17-15(22)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHICUJYNDDCTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3-fluorophenyl)-1H-tet

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone with a 1H-tetrazole moiety, which is known for its ability to participate in hydrogen bonding and its potential as a bioisostere for carboxylic acids. The presence of the 3-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing tetrazole rings can act as microtubule destabilizers. For instance, studies on related tetrazole derivatives have shown that they inhibit tubulin polymerization, leading to disorganization of microtubules in cancer cells. This disruption triggers cell cycle arrest and apoptosis, particularly in the G2/M phase of the cell cycle .

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the anticancer activity of compounds similar to this compound. Notably, one study reported that a related compound exhibited potent activity against several cancer cell lines, including SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer), with IC50 values ranging from 0.090 to 0.650 µM . This suggests that the compound may possess significant anticancer properties.

Table 1: Anticancer Activity of Related Tetrazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6-31 | SGC-7901 | 0.090 |

| Compound 6-31 | A549 | 0.650 |

| Compound 6-31 | HeLa | 0.250 |

Case Studies

Case Study 1: Microtubule Disruption

In vitro studies demonstrated that this compound disrupts microtubule networks in living cancer cells. This was confirmed through immunofluorescence staining techniques, which showed significant alterations in microtubule organization upon treatment with the compound .

Case Study 2: Apoptosis Induction

Another critical aspect of the compound's biological activity is its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to an increase in early and late apoptotic cells, indicating its potential as an effective anticancer agent .

Pharmacokinetic Properties

Studies on the pharmacokinetic profile of related tetrazole compounds suggest favorable absorption and distribution characteristics. The introduction of the tetrazole moiety appears to enhance solubility and permeability, which are critical for oral bioavailability .

Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Pyrazole/Imidazole Derivatives

- Target Compound : The 1H-tetrazol-5-yl group (pKa ~4–5) offers acidity for ionic interactions, critical in receptor binding .

- Pyrazole Analogs : describes a compound with a 4-fluorophenyl-substituted pyrazole (C22H30O2N4F). Pyrazoles are less acidic (pKa ~10–12) but provide a planar structure for π-π stacking .

- Imidazole Derivatives : Losartan () contains an imidazole ring, which is basic (pKa ~6–7) and participates in coordination bonds with metal ions in biological targets .

Table 1: Heterocyclic Core Comparison

Substituent Position and Electronic Effects

Fluorophenyl Orientation

- 3-Fluorophenyl (Target Compound) : The meta-fluorine induces electron-withdrawing effects, polarizing the phenyl ring and enhancing dipole interactions. This may improve target affinity compared to para-substituted analogs.

Table 2: Fluorophenyl Substituent Impact

| Compound | Fluorine Position | Electronic Effect | NMR ¹⁹F Shift (δ, ppm) |

|---|---|---|---|

| Target Compound | 3- | Asymmetric polarization | Not reported |

| 4-Fluorophenyl Pyrazole () | 4- | Symmetric polarization | –115.00 |

Carboxamide Backbone Modifications

Table 3: Backbone Influence on Properties

Pharmacological Implications

- In contrast, pyrazole/imidazole analogs () target angiotensin or ion channels .

- Metabolism : The tetrazole’s metabolic stability (resistant to CYP450 oxidation) may prolong half-life compared to imidazole-based drugs like losartan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.